REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[C:14]([OH:15])=[C:13]([F:16])[C:12]([F:17])=[CH:11][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7].Cl[CH:19]([F:21])[F:20]>CN(C)C=O>[F:20][CH:19]([F:21])[O:15][C:14]1[C:4]([F:3])=[C:5]([CH:11]=[C:12]([F:17])[C:13]=1[F:16])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCC)C=C(C(=C1O)F)F
|
Name
|
( XXIV )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stainless steel
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred, whilst ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling, for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under pressure at 95°-100° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
At the end of this time, the dimethylformamide was removed by distillation under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was added to the residue, which
|
Type
|
EXTRACTION
|
Details
|
was extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C(=C(C(=O)OCC)C=C(C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |